2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide
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Overview
Description
2-(2-(Benzo[d]thiazol-2-yl)pyrrolidin-1-yl)-N-(1-cyanocyclopentyl)acetamide is a complex organic compound that features a benzo[d]thiazole moiety, a pyrrolidine ring, and a cyanocyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzo[d]thiazol-2-yl)pyrrolidin-1-yl)-N-(1-cyanocyclopentyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the pyrrolidine ring and the cyanocyclopentyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzo[d]thiazol-2-yl)pyrrolidin-1-yl)-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(2-(Benzo[d]thiazol-2-yl)pyrrolidin-1-yl)-N-(1-cyanocyclopentyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-(Benzo[d]thiazol-2-yl)pyrrolidin-1-yl)-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d]thiazol-2-yl)acetic acid ethyl ester
- 2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol
- 2-(Benzo[d]thiazol-2-yl)phenol
Uniqueness
What sets 2-(2-(Benzo[d]thiazol-2-yl)pyrrolidin-1-yl)-N-(1-cyanocyclopentyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H22N4OS |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide |
InChI |
InChI=1S/C19H22N4OS/c20-13-19(9-3-4-10-19)22-17(24)12-23-11-5-7-15(23)18-21-14-6-1-2-8-16(14)25-18/h1-2,6,8,15H,3-5,7,9-12H2,(H,22,24) |
InChI Key |
AHXDAVDQZDEHQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCCC2C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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